N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide
Description
This compound features a benzimidazole core linked via an ethyl chain to an acetamide group, which is further connected to a 3,4-dihydrophthalazine moiety substituted with a 2-methylpropyl group and a 4-oxo functional group. The benzimidazole and phthalazine moieties are critical for biological interactions, as benzimidazoles are known for antimicrobial and anticancer activities, while phthalazine derivatives exhibit diverse pharmacological properties .
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]acetamide |
InChI |
InChI=1S/C24H27N5O2/c1-16(2)15-29-24(31)18-9-5-4-8-17(18)20(27-29)14-23(30)25-13-12-22-26-19-10-6-7-11-21(19)28(22)3/h4-11,16H,12-15H2,1-3H3,(H,25,30) |
InChI Key |
SKLQEMMGYOMGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using an alkyl halide to introduce the ethyl group.
Formation of the Phthalazinone Moiety: This involves the cyclization of a hydrazine derivative with a phthalic anhydride or its equivalent.
Coupling Reaction: The final step involves coupling the benzimidazole derivative with the phthalazinone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phthalazinone moiety can be reduced to a dihydrophthalazine using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phthalazinone carbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield N-oxides, while reduction of the phthalazinone moiety may produce dihydrophthalazines.
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function, while the phthalazinone moiety may modulate enzyme activity.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationships (SAR): highlights that electron-deficient aromatic rings (e.g., dinitrophenyl in W1) enhance antimicrobial activity. The target compound’s phthalazine-4-one moiety may mimic this effect via keto-enol tautomerism.
- Crystallographic Data : Analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted conformations (61.8° between aromatic planes), which could guide co-crystallization studies for the target compound.
Biological Activity
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates both benzimidazole and phthalazinone moieties, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of 348.43 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with benzimidazole structures have demonstrated significant antibacterial and antifungal properties. Research indicates that derivatives of benzimidazole can inhibit the growth of various pathogenic microorganisms by disrupting their cellular functions.
- Anticancer Potential : Benzimidazole derivatives are recognized for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways that regulate cell proliferation and survival.
- Anti-inflammatory Effects : Some studies suggest that benzimidazole compounds exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
Research Findings
Recent studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study conducted on benzimidazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Anticancer Studies : In vitro testing on various cancer cell lines revealed that certain benzimidazole derivatives could significantly reduce cell viability by inducing apoptosis through caspase activation pathways .
- Inflammation Models : Experimental models demonstrated that benzimidazole compounds could inhibit the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
